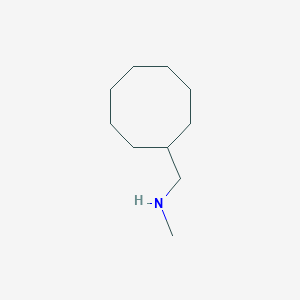
Benzyl 4-(3-azetidinyloxy)benzoate
Übersicht
Beschreibung
Benzyl 4-(3-azetidinyloxy)benzoate is a chemical compound with the molecular formula C17H17NO3 . It has a wide range of potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Benzyl 4-(3-azetidinyloxy)benzoate consists of 17 carbon atoms, 17 hydrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 283.32 g/mol.Wissenschaftliche Forschungsanwendungen
Photoluminescence Properties in Lanthanide Complexes
Benzyl 4-(3-azetidinyloxy)benzoate derivatives have been used in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting photoluminescent properties. The presence of electron-releasing or electron-withdrawing groups in these derivatives can significantly influence these properties. For example, electron-releasing substituents have been found to increase the electron density of the ligand, thereby enhancing the photoluminescence of the Tb(3+) complexes. Conversely, electron-withdrawing groups decrease the overall sensitization efficiency due to the dissipation of excitation energy, affecting the luminescence of Eu(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Anti-Tubercular and Anti-Microbial Applications
Benzyl 4-(3-azetidinyloxy)benzoate derivatives have also been studied for their potential in the treatment of tuberculosis. Novel derivatives have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds also demonstrated non-cytotoxic nature against human cancer cell lines, making them potential candidates for anti-tubercular drug development (Nimbalkar et al., 2018).
Herbicidal Applications
Furthermore, compounds structurally related to Benzyl 4-(3-azetidinyloxy)benzoate, such as ZJ0273 (a broad-spectrum herbicidal ingredient), have been synthesized and labeled with tritium and carbon‐14. These labeled compounds can be used as radiotracers in studies on the metabolism, mode of action, environmental behavior, and fate of herbicides (Yang, Ye, & Lu, 2008).
Anti-Inflammatory Applications
Benzyl 4-(3-azetidinyloxy)benzoate derivatives have been evaluated for their anti-inflammatory activity. These compounds were tested against non-steroidal anti-inflammatory drugs (NSAIDs) and showed promising results in reducing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Safety and Hazards
Wirkmechanismus
Target of Action
Benzyl 4-(3-azetidinyloxy)benzoate, also known as benzyl 4-(azetidin-3-yloxy)benzoate, is a compound used in scientific research and as a synthetic intermediate . . For a related compound, benzyl benzoate, it is known to be lethal to certain parasites such as the mite Sarcoptes scabiei, which causes scabies . It exerts toxic effects on the nervous system of the parasite, resulting in its death .
Mode of Action
Benzyl benzoate, a related compound, is known to exert toxic effects on the nervous system of parasites, leading to their death
Biochemical Pathways
For benzyl benzoate, it is known to be lethal to certain parasites, suggesting it may interfere with biochemical pathways essential to these organisms
Result of Action
For benzyl benzoate, it is known to be lethal to certain parasites, suggesting it may have similar effects
Eigenschaften
IUPAC Name |
benzyl 4-(azetidin-3-yloxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(20-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-16-10-18-11-16/h1-9,16,18H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNVACDOXBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-azetidinyloxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




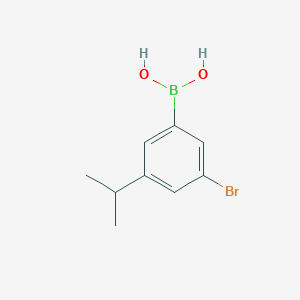

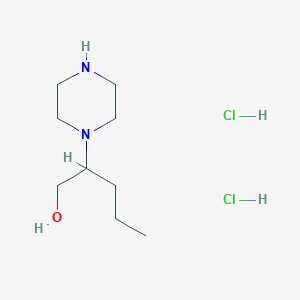
![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)
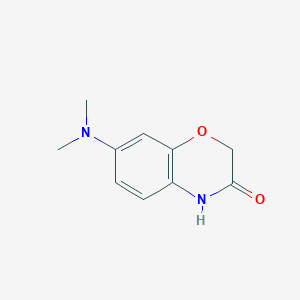
![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)

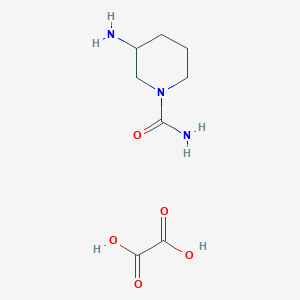
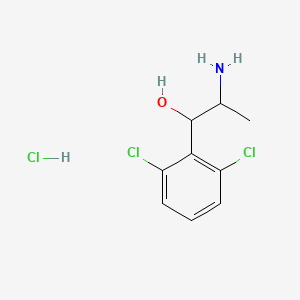
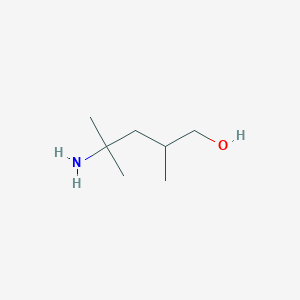
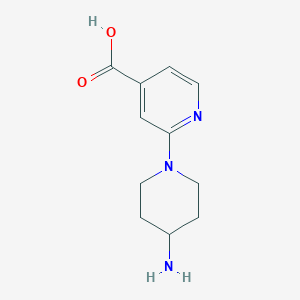
![2-[1-(Aminomethyl)cyclopentyl]ethan-1-ol](/img/structure/B1374460.png)
